molecular formula C21H25N3O2 B1230515 N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide

N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide

Cat. No. B1230515
M. Wt: 351.4 g/mol
InChI Key: WEQMXWTVSYUUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide is a member of carbazoles.

Scientific Research Applications

Antimicrobial Activity and Cytotoxicity

  • A study synthesized some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated them for antimicrobial activity and cytotoxicity. The compounds showed notable antimicrobial activity against various bacterial and fungal species. Additionally, their cytotoxic effects were studied, with some compounds showing lower cytotoxic activity against NIH/3T3 cells (Kaplancıklı et al., 2012).

Metabolism of Chloroacetamide Herbicides

  • Research was conducted on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This study provides insights into the metabolic pathways and enzymes involved in the metabolism of acetochlor, alachlor, butachlor, and metolachlor (Coleman et al., 2000).

Anticancer Drug Synthesis and Molecular Docking Analysis

  • A compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and characterized, and its anticancer activity was confirmed by in silico modeling study, targeting the VEGFr receptor. The study provides insights into the structural and molecular properties of the compound, which might be relevant for therapeutic applications (Sharma et al., 2018).

Novel Co(II) and Cu(II) Coordination Complexes

  • A study focused on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, analyzing their structure and antioxidant activity. The study provides insights into the potential therapeutic applications of these complexes due to their significant antioxidant activity (Chkirate et al., 2019).

properties

Product Name

N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(oxolan-2-ylmethylamino)acetamide

InChI

InChI=1S/C21H25N3O2/c1-2-24-19-8-4-3-7-17(19)18-12-15(9-10-20(18)24)23-21(25)14-22-13-16-6-5-11-26-16/h3-4,7-10,12,16,22H,2,5-6,11,13-14H2,1H3,(H,23,25)

InChI Key

WEQMXWTVSYUUSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CNCC3CCCO3)C4=CC=CC=C41

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide
Reactant of Route 5
N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide
Reactant of Route 6
N-(9-ethyl-3-carbazolyl)-2-(2-oxolanylmethylamino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.